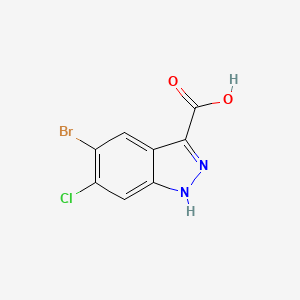

5-溴-6-氯-1H-吲唑-3-羧酸

描述

5-Bromo-6-chloro-1H-indazole-3-carboxylic acid is an important chemical product, mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of methyl 3-amino-5-bromo-2-methylbenzoate in acetic acid was added to a solution of potassium nitrite in water at room temperature and the reaction mixture stirred at room temperature for 4 hours .Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .Chemical Reactions Analysis

The reactions of similar compounds in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .科学研究应用

合成与表征:

- 该化合物已被用于合成各种衍生物。例如,Anuradha 等人(2014 年)由 5-溴吲唑-3-羧酸甲酯合成了一种衍生物,该衍生物随后通过光谱方法和 X 射线衍射研究进行了表征 (Anuradha 等人,2014 年).

N-杂环卡宾的形成:

- Schmidt 等人(2007 年)的研究探索了 5-氟、氯、溴和碘取代的吲唑-3-羧酸盐的合成。这些化合物脱羧产生卤代吲唑基亚烷基,证明了产生 N-杂环卡宾的潜力 (Schmidt 等人,2007 年).

化学转化和反应:

- Fujimura 等人(1984 年)研究了某些衍生物环化为 1-(甲基氨基甲酰基) 甲基-3-苯基-1H-吲唑。这项研究突出了吲唑衍生物的化学反应性和各种化学转化的潜力 (Fujimura 等人,1984 年).

AKT 抑制活性:

- Gogireddy 等人(2014 年)合成了一系列 1H-吡啶-4-基-3,5-二取代吲唑,并评估了它们的 Akt 激酶活性。这表明此类化合物与生化和药物研究的相关性 (Gogireddy 等人,2014 年).

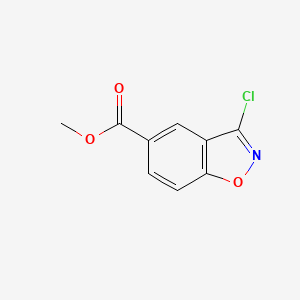

潜在的抗炎和细胞毒性剂:

- Thakral 等人(2022 年)探索了卤代苯并恶唑-5-羧酸的合成及其作为抗炎和细胞毒性剂的潜力。这项研究强调了卤代化合物的药物化学应用,包括与吲唑衍生物相关的应用 (Thakral 等人,2022 年).

化学合成中的交叉偶联反应:

- 对吲唑的研究,包括溴代吲唑,集中在区域选择性保护和随后的胺偶联反应,如 Slade 等人(2009 年)的研究。这些反应对于合成具有各种应用的新型衍生物至关重要 (Slade 等人,2009 年).

新型吲唑衍生物的合成:

- 具有潜在药物应用的新型吲唑衍生物的合成一直是人们关注的主题,如 Raut 等人(2019 年)的一项研究所示。他们报道合成了一系列新的吲唑衍生物 (Raut 等人,2019 年).

顺序交叉偶联反应:

- Witulski 等人(2005 年)研究了涉及 5-溴-3-碘吲唑的顺序交叉偶联反应,目的是获得功能化的吲哚和吲唑。这些化合物具有作为 5-HT 受体配体的潜力 (Witulski 等人,2005 年).

作用机制

Target of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as kinases) and modulate their activity . This modulation can lead to changes in the cellular processes controlled by these targets .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .

Result of Action

Based on the potential targets, it can be inferred that the compound may influence cell cycle progression and cell volume regulation .

未来方向

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, the synthesis and study of such compounds, including 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, is a promising area for future research.

属性

IUPAC Name |

5-bromo-6-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDBWICHJLRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-chloro-1H-indazole-3-carboxylic acid | |

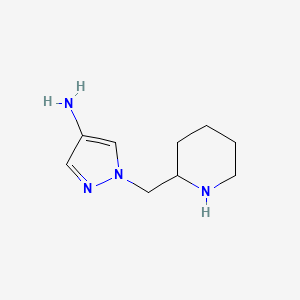

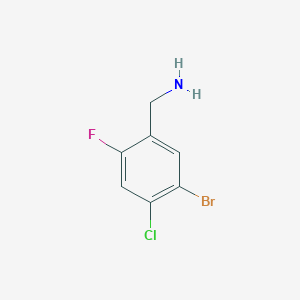

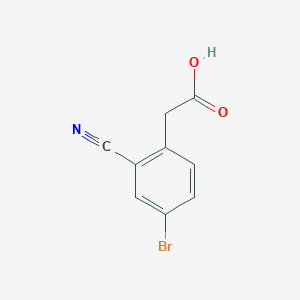

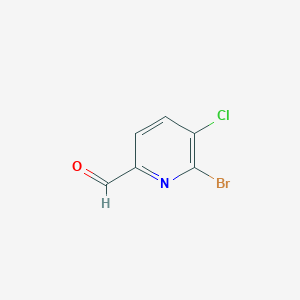

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)